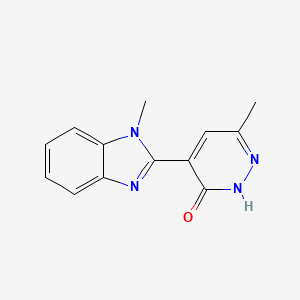

6-methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one

描述

属性

IUPAC Name |

3-methyl-5-(1-methylbenzimidazol-2-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-8-7-9(13(18)16-15-8)12-14-10-5-3-4-6-11(10)17(12)2/h3-7H,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCXJPGZMSSEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(=C1)C2=NC3=CC=CC=C3N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-Methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one (CAS Number: 201416-33-3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a unique structure that may contribute to its biological activity. The presence of a benzodiazole moiety is particularly significant, as this structural element is often associated with various pharmacological effects.

Antitumor Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar effects.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 5.0 | [Source A] |

| Compound B | MCF7 | 10.0 | [Source B] |

| 6-Methyl... | TBD | TBD | TBD |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated, particularly concerning its effect on transforming growth factor-beta (TGF-β) signaling pathways. Inhibitors targeting ALK5 (activin-like kinase 5), a receptor for TGF-β, are of particular interest in cancer therapy.

Mechanism of Action

The mechanism involves the inhibition of Smad2/3 phosphorylation, which is crucial for TGF-β signaling. Compounds with similar structures have demonstrated IC50 values in the nanomolar range for ALK5 inhibition, indicating that this compound may exhibit comparable potency.

Case Studies

Several case studies highlight the biological implications of related compounds:

- Case Study on ALK5 Inhibition :

-

Cell Proliferation Inhibition :

- Another investigation into the effects of pyridazine derivatives showed a marked reduction in the proliferation of various cancer cell lines, supporting the hypothesis that structural modifications could enhance biological activity.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be compared to structurally related derivatives:

Key Observations :

Core Structure Influence: The dihydropyridazinone core (common in the target compound and CAS 1197964-92-3) is associated with planar rigidity, enhancing binding to hydrophobic enzyme pockets. Pyrimidine derivatives (e.g., ) exhibit antimicrobial activity linked to electron-withdrawing substituents (e.g., thietan-3-yloxy), which enhance membrane penetration.

Substituent Impact :

- Benzodiazole vs. Thiazole : The 1-methylbenzodiazole group in the target compound may improve DNA intercalation compared to thiazole derivatives, though direct evidence is lacking.

- Hydrazide vs. Benzodiazole : Hydrazide derivatives () show substituent-dependent activity; electron-donating groups (e.g., -OH, -NH₂) enhance antimicrobial potency, suggesting similar trends for benzodiazole analogs.

Synthetic Routes: The target compound likely follows a multi-step synthesis similar to benzodiazepine derivatives (), involving condensation, cyclization, and functional group modifications. Thiazole-containing analogs () are synthesized via nucleophilic substitution, highlighting the versatility of dihydropyridazinone scaffolds.

Physicochemical Properties

- Solubility : Benzodiazole’s aromaticity may reduce aqueous solubility compared to thiazole derivatives (), necessitating formulation adjustments.

- Melting Point : Thiazole analogs (e.g., CAS 1197964-92-3) have melting points >200°C, indicating high crystallinity. The target compound likely shares this trait due to its fused heterocyclic system.

准备方法

Hydrazide Route and Cyclization

One documented approach involves the hydrolysis of precursor esters to carboxylic acids, followed by conversion to hydrazides and subsequent cyclization to the dihydropyridazinone ring system:

- Starting from an ester compound (Compound A), hydrolysis with sodium hydroxide in ethanol yields the corresponding carboxylic acid (Compound B).

- Reaction of Compound B with hydrazine hydrate produces the hydrazide intermediate (Compound C).

- Condensation of Compound C with a benzimidazole-containing acid or derivative, in the presence of condensing agents (such as carbodiimides) and bases (organic or inorganic), leads to the formation of the target compound through cyclization and amide bond formation.

This method allows for the incorporation of the benzimidazole moiety at the 4-position of the dihydropyridazinone ring.

Direct Cyclization with Benzimidazole Precursors

Another approach involves direct cyclization reactions where benzimidazole derivatives are reacted with suitable diketones or ketoesters under acidic or basic conditions to form the fused heterocyclic system. This process may include:

- Alkylation of benzimidazole nitrogen to introduce the methyl group at the 1-position.

- Condensation with methyl-substituted keto precursors to form the dihydropyridazinone ring.

- Controlled reaction conditions (temperature, solvent choice) to optimize yield and selectivity.

Metal-Catalyzed Cyclization and Coupling

Recent advances in nickel-catalyzed heterocycle synthesis provide alternative routes for constructing six-membered rings such as pyridazines and related structures. Nickel catalysts facilitate cycloaddition and reductive cyclization reactions involving nitriles, diynes, or hydrazine derivatives, potentially enabling efficient assembly of the dihydropyridazinone core with benzimidazole substituents.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes/Outcomes |

|---|---|---|

| Hydrolysis of ester | NaOH (10%), absolute ethanol, room temp or reflux | Converts ester to carboxylic acid (Compound B) |

| Hydrazide formation | Hydrazine hydrate, solvent (e.g., ethanol), mild heating | Yields hydrazide intermediate (Compound C) |

| Condensation and cyclization | Condensing agent (e.g., EDC, DCC), organic/inorganic base, solvent (e.g., DMF, DMSO), room temp or heating | Forms dihydropyridazinone ring with benzimidazole substituent |

| Methylation | Methyl iodide or methyl sulfate, base, solvent | Introduces methyl group on benzimidazole nitrogen |

| Metal-catalyzed cyclization | Ni catalyst, ligands, suitable substrates, controlled temperature | Alternative efficient ring formation |

Research Findings and Optimization

- The hydrolysis and hydrazide formation steps proceed efficiently under mild conditions with good yields.

- Condensation reactions require careful control of stoichiometry, temperature, and choice of condensing agent to avoid side reactions.

- Nickel-catalyzed methods have shown promise in related heterocycle syntheses, offering high stereoselectivity and yield improvements, though specific application to this compound requires further exploration.

- Methylation steps are typically straightforward but must be controlled to prevent over-alkylation.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Hydrazide route with condensation | Hydrolysis → Hydrazide formation → Condensation/cyclization | Well-established, good yields | Multiple steps, requires purification |

| Direct cyclization with benzimidazole precursors | Alkylation → Condensation/cyclization | Fewer steps, direct approach | May require harsh conditions |

| Nickel-catalyzed cyclization | Catalytic cycloaddition and reductive cyclization | High selectivity, potential for scale-up | Requires catalyst optimization |

常见问题

Basic Research Question

- Coupling Reactions : Use Suzuki-Miyaura cross-coupling to attach the benzodiazolyl group to the dihydropyridazinone core. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and solvent polarity .

- Protection-Deprotection : Protect reactive sites (e.g., pyridazinone carbonyl) during benzodiazole synthesis to prevent side reactions .

How to characterize and differentiate polymorphic forms of this compound?

Advanced Research Question

Polymorph characterization involves:

- PXRD : Compare experimental diffraction patterns with simulated patterns from single-crystal data.

- Thermal Analysis : Use DSC and TGA to identify melting points, phase transitions, and stability ranges .

- Patent Cross-Reference : Compare results with crystalline form data in patents (e.g., solvent-dependent polymorphs) .

How to validate tautomeric forms in solution versus solid state?

Advanced Research Question

- Solid-State Analysis : SCXRD resolves tautomeric forms in crystals via hydrogen bonding and π-stacking interactions .

- Solution Studies : Use variable-temperature NMR and UV-Vis spectroscopy to detect equilibrium shifts. Compare with DFT-predicted tautomer energies .

What analytical techniques confirm purity and identity during synthesis?

Basic Research Question

- Chromatography : HPLC with UV detection monitors reaction progress and purity (>98%).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula.

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

How to handle conflicting crystallographic refinement results across software packages?

Advanced Research Question

- Software Comparison : Refine data using SHELXL, Olex2, and Phenix. Check for consistency in R₁/wR₂ values .

- Manual Intervention : Inspect electron density maps for misplaced atoms or missed symmetry operations.

What computational methods predict reactivity in nucleophilic environments?

Advanced Research Question

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Molecular Orbital Analysis : Use HOMO-LUMO gaps to predict charge transfer interactions .

How to mitigate common side reactions during synthesis?

Basic Research Question

- Byproduct Control : Monitor intermediates via TLC. Quench reactive intermediates (e.g., acyl chlorides) promptly.

- Temperature Optimization : Lower reaction temperatures reduce dimerization or oxidation .

How to design stability studies under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。